molecular formula C20H21ClN2O4S B4985635 butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate

butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate

Cat. No. B4985635
M. Wt: 420.9 g/mol
InChI Key: OVONIKXVVVCGEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as CM-272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate involves its ability to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and is involved in regulating the pH of the tumor microenvironment, allowing cancer cells to survive and grow. By inhibiting the activity of CAIX, butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate disrupts the pH regulation of the tumor microenvironment, leading to cancer cell death.
Biochemical and Physiological Effects:
butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have various biochemical and physiological effects. In cancer cells, butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate induces cell cycle arrest and apoptosis, leading to cell death. In immune cells, butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate modulates cytokine production and immune cell function, leading to immunomodulatory effects. butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to have anti-inflammatory effects by suppressing the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate in lab experiments is its high potency and specificity for CAIX inhibition. However, one of the limitations of using butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate is its potential toxicity, which requires careful dosing and monitoring in experiments.

Future Directions

There are several future directions for research on butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate. One direction is to investigate its potential therapeutic applications in other diseases, such as metabolic disorders and neurological disorders. Another direction is to explore its combination with other drugs or therapies to enhance its therapeutic efficacy. Additionally, further studies are needed to investigate its pharmacokinetics and toxicity in vivo to assess its potential for clinical use.
In conclusion, butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate is a promising chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its ability to inhibit CAIX and modulate immune cell function has shown promising results in cancer, inflammation, and autoimmune disorders. Further research is needed to fully understand its therapeutic potential and optimize its use in clinical settings.

Synthesis Methods

The synthesis of butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate involves the condensation reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride followed by reaction with 4-aminobenzoic acid and butyl isocyanate. The resulting product is purified through recrystallization to obtain butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate in high yield and purity.

Scientific Research Applications

Butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer research, butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has shown promising results in inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. Inflammation and autoimmune disorders have also been shown to be potential targets for butyl 4-({[(5-chloro-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate, with studies demonstrating its ability to suppress inflammatory responses and modulate immune cell function.

properties

IUPAC Name

butyl 4-[(5-chloro-2-methoxybenzoyl)carbamothioylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-3-4-11-27-19(25)13-5-8-15(9-6-13)22-20(28)23-18(24)16-12-14(21)7-10-17(16)26-2/h5-10,12H,3-4,11H2,1-2H3,(H2,22,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVONIKXVVVCGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Butyl 4-({[(5-chloro-2-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate

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